Technical Documentation Center

4-sulfamoyl-1H-pyrrole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-sulfamoyl-1H-pyrrole-2-carboxylic acid
  • CAS: 1042556-50-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-sulfamoyl-1H-pyrrole-2-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract 4-sulfamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework is a k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-sulfamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework is a key component in the design of various therapeutic agents, notably as a scaffold for HMG-CoA reductase inhibitors and metallo-β-lactamase inhibitors. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthesis. Spectroscopic characteristics are discussed in the context of its parent compound, pyrrole-2-carboxylic acid, and related derivatives, providing a predictive framework for its analytical characterization. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrole scaffold.

Chemical Structure and Nomenclature

4-sulfamoyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 1042556-50-2, possesses a pyrrole ring functionalized with a carboxylic acid at the 2-position and a sulfonamide group at the 4-position[1]. The presence of these functional groups imparts specific electronic and steric properties that are crucial for its biological activity.

The chemical structure is as follows:

Figure 1: Chemical structure of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid.

Physicochemical Properties

PropertyPyrrole-2-carboxylic acid (CAS 634-97-9)4-sulfamoyl-1H-pyrrole-2-carboxylic acid (Predicted)
Molecular FormulaC5H5NO2C5H6N2O4S
Molecular Weight111.10 g/mol 190.17 g/mol [1]
Melting Point191.5 °C (decomposes)[2]Expected to be higher than the parent compound due to increased polarity and potential for hydrogen bonding.
pKa4.4 (25°C, water)[2]The electron-withdrawing sulfonamide group is expected to lower the pKa of the carboxylic acid, making it a stronger acid.
SolubilitySoluble in water, ethanol, and diethyl ether[2].The presence of the polar sulfonamide group is likely to enhance water solubility.
AppearanceMonoclinic crystals[2]Likely a crystalline solid.

Spectroscopic Characterization (Predicted)

The spectroscopic features of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid can be predicted based on the known spectra of pyrrole-2-carboxylic acid and general principles of spectroscopy.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the NH proton, the carboxylic acid proton, and the sulfonamide protons. In DMSO-d6, the following peaks are anticipated:

  • Carboxylic acid proton (-COOH): A broad singlet above 12 ppm.

  • Pyrrole NH proton: A broad singlet around 11-12 ppm.

  • Pyrrole ring protons: The protons at positions 3 and 5 will appear as distinct signals, likely doublets or multiplets, in the aromatic region (6-8 ppm). The chemical shifts will be influenced by the neighboring substituents.

  • Sulfonamide protons (-SO2NH2): A singlet in the region of 7-8 ppm.

For comparison, the 1H NMR spectrum of pyrrole-2-carboxylic acid in DMSO-d6 shows signals at approximately 12.2 ppm (COOH), 11.72 ppm (NH), 6.97 ppm, 6.75 ppm, and 6.15 ppm for the ring protons[3].

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework. Key expected signals include:

  • Carbonyl carbon (-COOH): In the range of 160-170 ppm.

  • Pyrrole ring carbons: Four distinct signals in the aromatic region (100-140 ppm). The carbon attached to the sulfonamide group (C4) and the carbon attached to the carboxylic acid (C2) will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm-1, characteristic of a hydrogen-bonded carboxylic acid[4].

  • N-H stretch (pyrrole and sulfonamide): Bands in the region of 3200-3500 cm-1.

  • C=O stretch (carboxylic acid): A strong, sharp absorption between 1680-1710 cm-1[4].

  • S=O stretch (sulfonamide): Two characteristic strong bands, typically around 1350 cm-1 (asymmetric) and 1160 cm-1 (symmetric).

  • C-N and C-C stretches (pyrrole ring): Multiple bands in the fingerprint region.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent [M-H]- ion in negative ion mode at m/z 189.00. Fragmentation in MS/MS would likely involve the loss of CO2 (44 Da) from the carboxylate and potentially the loss of SO2NH2 (79 Da).

Synthesis of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid

The synthesis of 4-sulfamoyl pyrroles is often achieved through a [3+2] cycloaddition reaction involving a Münchnone (an mesoionic oxazolium-5-olate) and a suitable alkyne. This approach offers a convergent and efficient route to highly substituted pyrroles.

G cluster_0 Münchnone Generation cluster_1 Cycloaddition cluster_2 Aromatization & Deprotection N-acylamino acid N-acylamino acid Münchnone Münchnone N-acylamino acid->Münchnone Dehydrating Agent (e.g., Ac2O) Cycloadduct Cycloadduct Münchnone->Cycloadduct Protected Pyrrole Protected Pyrrole Cycloadduct->Protected Pyrrole Loss of CO2 Sulfonamide-substituted alkyne Sulfonamide-substituted alkyne Sulfonamide-substituted alkyne->Cycloadduct 4-sulfamoyl-1H-pyrrole-2-carboxylic acid 4-sulfamoyl-1H-pyrrole-2-carboxylic acid Protected Pyrrole->4-sulfamoyl-1H-pyrrole-2-carboxylic acid Deprotection

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that exhibit a remarkable propens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that exhibit a remarkable propensity for interacting with diverse biological targets. The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various non-covalent interactions.[1] When functionalized with a carboxylic acid at the 2-position and a sulfamoyl group at the 4-position, the resulting molecule, 4-sulfamoyl-1H-pyrrole-2-carboxylic acid, emerges as a "privileged scaffold." This guide provides an in-depth technical exploration of this compound and its derivatives, elucidating its multifaceted roles as an inhibitor of key enzymes implicated in a range of pathologies, from hypercholesterolemia to infectious diseases and cancer.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols associated with this versatile chemical entity.

Synthetic Pathways to a Privileged Core

The synthesis of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid and its analogs is a critical aspect of its development as a therapeutic lead. A common and effective method involves a [3+2] cycloaddition reaction between a Münchnone and a sulfonamide-substituted alkyne.[2] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the pyrrole ring to explore the structure-activity landscape.

A general synthetic strategy is outlined below. The initial steps involve the preparation of a key intermediate, which then undergoes cyclization to form the pyrrole ring. Subsequent deprotection steps yield the final carboxylic acid. For instance, a multi-step synthesis can start from 2-(4-fluorophenyl)acetic acid, which is elaborated and then reacted with an alkynyl sulfonamide in the presence of acetic anhydride and toluene to form the pyrrole core.[3] Deprotection of ester and other protecting groups then affords the final 4-sulfamoyl pyrrole derivative.[3]

While a definitive, publicly available, step-by-step protocol for the parent 4-sulfamoyl-1H-pyrrole-2-carboxylic acid is not readily found in the provided search results, a general procedure for a related derivative is described.[3] The synthesis of various pyrrole-2-carboxylic acid derivatives often involves the esterification of the carboxylic acid, followed by other modifications and a final hydrolysis to the free acid.[4] The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or, in this case, a sulfonamide, represents another viable and widely used synthetic route.[5]

A Trio of Therapeutic Targets: Unraveling the Mechanisms of Action

The medicinal chemistry value of the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid scaffold lies in its ability to potently and, in some cases, selectively inhibit at least three distinct classes of enzymes: HMG-CoA reductase, metallo-β-lactamases, and carbonic anhydrases.

HMG-CoA Reductase Inhibition: A Statin-Like Profile for Cholesterol Management

Hypercholesterolemia is a major risk factor for cardiovascular disease, and HMG-CoA reductase inhibitors, or "statins," are a cornerstone of its management.[6] 4-Sulfamoyl pyrroles have been designed as novel, hepatoselective HMG-CoA reductase inhibitors with the aim of reducing the myalgia (muscle pain) associated with some statin therapies.[2][7]

Mechanism of Inhibition:

Statins function as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[8] They mimic the structure of the natural substrate, HMG-CoA, and bind to the active site of the enzyme, thereby blocking the production of mevalonate.[8] The 4-sulfamoyl pyrrole scaffold, with its carboxylic acid moiety, is designed to occupy the HMG-CoA binding site. The pyrrole ring and its substituents can then make additional favorable interactions within the active site, contributing to the overall inhibitory potency.[9] The sulfamoyl group can also participate in hydrogen bonding interactions, further anchoring the inhibitor in the active site.

HMG_CoA_Inhibition cluster_enzyme HMG-CoA Reductase Active Site cluster_pathway Mevalonate Pathway ActiveSite Active Site Pocket Mevalonate Mevalonate ActiveSite->Mevalonate Catalyzes Conversion HMG_CoA HMG-CoA (Substrate) HMG_CoA->ActiveSite Binds Statin 4-Sulfamoyl-1H-pyrrole-2-carboxylic acid (Inhibitor) Statin->ActiveSite Blocks Binding Cholesterol Cholesterol Mevalonate->Cholesterol Leads to

Figure 1: Competitive inhibition of HMG-CoA reductase.

Metallo-β-Lactamase Inhibition: Combating Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics is a critical global health threat. Metallo-β-lactamases (MBLs) are a class of enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[10][11] N-sulfamoylpyrrole-2-carboxylates (NSPCs) have emerged as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1.[11][12]

Mechanism of Inhibition:

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[10] Crystallographic studies have revealed that the N-sulfamoyl NH2 group of NSPCs displaces the bridging hydroxide/water molecule between the two zinc ions in the active site of B1 MBLs.[10][11][12] The carboxylate group at the 2-position of the pyrrole ring coordinates to one of the zinc ions and also interacts with conserved positively charged amino acid residues, such as Lys224 or Arg228.[13] The tetrahedral geometry of the sulfamoyl group is thought to mimic the tetrahedral intermediate formed during β-lactam hydrolysis, contributing to the potent inhibition.[10][12]

MBL_Inhibition cluster_enzyme MBL Active Site ActiveSite Di-zinc Center Hydrolyzed_Antibiotic Inactive Antibiotic ActiveSite->Hydrolyzed_Antibiotic Hydrolyzes Bridging_Water Bridging Hydroxide/Water Bridging_Water->ActiveSite Inhibitor N-Sulfamoylpyrrole -2-carboxylate Inhibitor->ActiveSite Binds to Sulfamoyl_NH2 Sulfamoyl NH2 Sulfamoyl_NH2->ActiveSite Displaces Bridging Water Carboxylate Carboxylate Carboxylate->ActiveSite Coordinates to Zn2+ & interacts with Lys/Arg Antibiotic β-Lactam Antibiotic Antibiotic->ActiveSite

Figure 2: Mechanism of metallo-β-lactamase inhibition.

Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[14] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[15][16] Sulfonamides are a well-established class of CA inhibitors, and the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid scaffold incorporates this key functional group.

Mechanism of Inhibition:

The catalytic mechanism of CAs involves a zinc-bound hydroxide ion that acts as a nucleophile.[17] Sulfonamide inhibitors, including those based on the sulfamoyl pyrrole scaffold, typically bind to the zinc ion in the active site, displacing the catalytic hydroxide.[17] The sulfamoyl group coordinates to the zinc ion, and the pyrrole ring and its substituents can extend into the active site cavity, making additional contacts with amino acid residues.[15] This can lead to isoform-selective inhibition, which is a key goal in the development of CA inhibitors to minimize side effects.[14] The carboxylic acid moiety can also participate in hydrogen bonding interactions within the active site, contributing to the binding affinity.[16]

CA_Inhibition cluster_enzyme CA Active Site ActiveSite Zinc Ion (Zn2+) Bicarbonate Bicarbonate ActiveSite->Bicarbonate Converts Zinc_Hydroxide Zinc-bound Hydroxide Zinc_Hydroxide->ActiveSite Inhibitor 4-Sulfamoyl-1H-pyrrole -2-carboxylic acid Inhibitor->ActiveSite Binds to Sulfamoyl_Group Sulfamoyl Group Sulfamoyl_Group->ActiveSite Coordinates to Zn2+, displacing hydroxide CO2 CO2 CO2->ActiveSite

Figure 3: Inhibition of carbonic anhydrase.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective inhibitors based on the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid scaffold relies heavily on understanding the structure-activity relationships. The following table summarizes key SAR findings for each of the three major enzyme targets.

Target EnzymeSubstituent PositionModificationImpact on ActivityReference(s)
HMG-CoA Reductase Pyrrole N1Alkyl chain elongationActivity lost with chains > 5-6 carbons[6]
Pyrrole N1-alkylTerminal carboxylic acidRestores or enhances activity[6]
Pyrrole C2, C5Phenyl, isopropyl groupsOptimum potency[18]
Pyrrole C4-sulfamoylVarious substitutionsModulates hepatoselectivity and myocyte potency[2][7]
Metallo-β-Lactamase General ScaffoldN-sulfamoyl and C2-carboxylateEssential for potent inhibition[10][12]
Pyrrole C3Aryl groupsInfluences potency[12]
Carbonic Anhydrase Sulfamoyl groupUnsubstituted or primaryGenerally required for potent inhibition[15][16]
Pyrrole ringVarious substituentsCan confer isoform selectivity[14][15]
Carboxylic acidBioisosteric replacementCan modulate propertiesN/A

Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for the synthesis of a representative 4-sulfamoyl-1H-pyrrole-2-carboxylic acid derivative and for conducting in vitro enzyme inhibition assays.

Synthesis of a 4-Sulfamoyl Pyrrole Derivative (Illustrative)

The following protocol is a generalized representation based on the [3+2] cycloaddition methodology.[2][3]

Step 1: Synthesis of the Münchnone Precursor

  • To a solution of an appropriate N-acylamino acid (e.g., derived from 2-(4-fluorophenyl)acetic acid) in a suitable solvent (e.g., a mixture of acetic anhydride and toluene), add the activating agent.

  • Heat the reaction mixture (e.g., to 60°C) and stir for a specified time (e.g., 5 hours) to facilitate the in situ formation of the Münchnone.[3]

Step 2: [3+2] Cycloaddition

  • To the solution containing the in situ generated Münchnone, add the desired alkynyl sulfonamide.

  • Continue heating and stirring the reaction mixture to drive the cycloaddition reaction to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 3: Deprotection

  • Once the cycloaddition is complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with an appropriate deprotecting agent (e.g., trifluoroacetic acid in dichloromethane for tert-butyl esters and other acid-labile protecting groups).[3]

  • Stir the mixture at room temperature for a specified time (e.g., 2 hours).[3]

  • Remove the deprotecting agent and solvent under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain the desired 4-sulfamoyl-1H-pyrrole-2-carboxylic acid derivative.

In Vitro Enzyme Inhibition Assays

1. HMG-CoA Reductase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits.[11][19]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA).

    • Prepare stock solutions of HMG-CoA, NADPH, and the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of HMG-CoA reductase in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test inhibitor at various concentrations. Include a positive control (e.g., pravastatin) and a negative control (solvent only).

    • Add the HMG-CoA reductase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding a mixture of HMG-CoA and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

2. Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol is based on the use of a chromogenic substrate, such as nitrocefin.[13]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4).

    • Prepare a stock solution of the MBL enzyme (e.g., NDM-1).

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the test inhibitor at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test inhibitor at various concentrations. Include a positive control (e.g., a known MBL inhibitor) and a negative control (solvent only).

    • Add the MBL enzyme solution to all wells.

    • Pre-incubate the plate at room temperature for a specified time.

    • Initiate the reaction by adding the nitrocefin solution.

    • Measure the increase in absorbance at 486 nm over time due to the hydrolysis of nitrocefin.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol utilizes the esterase activity of CA with p-nitrophenyl acetate (p-NPA) as the substrate.[10]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the CA isoenzyme of interest (e.g., CA II or CA IX).

    • Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the test inhibitor at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the CA enzyme solution.

    • Add the test inhibitor at various concentrations. Include a positive control (e.g., acetazolamide) and a negative control (solvent only).

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the p-NPA solution.

    • Measure the increase in absorbance at 400 nm over time due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

ADME and Toxicology Profile: Considerations for Drug Development

While the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid scaffold shows significant therapeutic promise, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is paramount for its successful translation into a clinical candidate. Early assessment of these properties can help to identify and mitigate potential liabilities, reducing the high attrition rates in drug development.[20][21]

Key ADME-Tox Considerations:

  • Solubility and Permeability: The carboxylic acid moiety generally enhances aqueous solubility but can limit passive diffusion across cell membranes. The overall lipophilicity, influenced by the substituents on the pyrrole ring, will play a crucial role in the balance between solubility and permeability.[22]

  • Metabolic Stability: The pyrrole ring can be susceptible to metabolic oxidation. In vitro assays using liver microsomes or hepatocytes are essential to assess the metabolic stability of new analogs.[22] The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs, and potential interactions with CYP isoforms should be investigated.[23]

  • Toxicity: In vitro cytotoxicity assays using various cell lines are a first step in assessing the toxicological profile.[24][25] More specific assays, such as those for hepatotoxicity and cardiotoxicity, are also critical, as these are common reasons for drug attrition.[19][25]

  • In Silico Prediction: A variety of computational tools are available to predict ADME and toxicological properties.[26][27] These in silico models can be used to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Preclinical studies with sulfamoyl heteroarylcarboxylic acids have shown low toxicity in cell lines and mice, as well as high stability in human liver microsomes, suggesting a favorable preliminary ADME-Tox profile for this class of compounds.[13]

Conclusion and Future Directions

The 4-sulfamoyl-1H-pyrrole-2-carboxylic acid scaffold represents a versatile and highly promising platform for the design of novel therapeutic agents. Its demonstrated ability to inhibit HMG-CoA reductase, metallo-β-lactamases, and carbonic anhydrases underscores its potential to address a wide range of unmet medical needs. The synthetic tractability of this scaffold allows for extensive exploration of the structure-activity landscape, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Detailed Molecular Interactions: High-resolution crystal structures of these inhibitors in complex with their respective targets will provide invaluable insights for rational drug design.

  • Expansion of the SAR: Systematic modification of all positions of the pyrrole ring and the sulfamoyl group will help to build more comprehensive SAR models.

  • Optimization of ADME-Tox Properties: A continued focus on improving the drug-like properties of these compounds will be crucial for their advancement into clinical development.

  • Exploration of New Therapeutic Applications: Given its ability to interact with multiple enzyme classes, it is plausible that this scaffold may have utility against other, as-yet-unidentified biological targets.

By leveraging the principles of medicinal chemistry and a multidisciplinary approach to drug discovery, the full therapeutic potential of the 4-sulfamoyl-1H-pyrrole-2-carboxylic acid scaffold can be realized.

References

  • Schofield, C. J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1809–1817.

  • Brem, J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. bioRxiv.

  • Brem, J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1809–1817.
  • SwissADME. (2025). SYNTHESIS AND IN SILICO ADME PROFILING OF NOVEL PYRROLE DERIVATIVES.
  • McMaster University. (2018). In Vitro Assays for Screening Small Molecules. PubMed.
  • Japan Science and Technology Agency.
  • IJCRT.org. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole.
  • MDPI. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors.
  • News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • Research Square. (2024).
  • Al-Warhi, T., et al. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. PubMed.
  • Al-Warhi, T., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.
  • Park, W. K. C., et al. (2008). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. PubMed.
  • Wachino, J., et al. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio.
  • Shahbazi, S., et al. (2017). The pathway of 4-sulfamoyl pyrrole synthesis: (A) acetic anhydride,...
  • De Simone, G., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry.
  • BJSTR Publishers. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides.
  • TME Scientific. In Vitro Toxicology Assays.
  • Ferreira, J. L., et al. (2020).
  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. FLORE.
  • ResearchGate. (2008). Hepatoselectivity of statins: Design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors | Request PDF.
  • Park, W. K. C., et al. (2008). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. PubMed.
  • Angeli, A., et al. (2023). Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. PubMed.
  • Gincel, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI.
  • Mote, G. D., et al. (2015).
  • Organic Chemistry Portal. Pyrrole synthesis.
  • University of Cambridge. (2023).
  • Williams, D., & Feely, J. (2002). Pharmacokinetic/Pharmacodynamic drug interactions with HMG-CoA reductase inhibitors. Clinical Pharmacokinetics, 41(5), 343–370.
  • BJSTR Publishers. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides.
  • Gohlke, H., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed.
  • MDPI. (2024).
  • Assay Genie. (2025). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).
  • BenchChem. Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Assay Genie. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Creative BioMart. HMG-CoA Reductase Activity/Inhibitor Screening Kit.
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • MilliporeSigma. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020).
  • Sigma-Aldrich. β-Lactamase Inhibitor Screening Kit (MAK222) – Technical Bulletin.
  • Roth, B. D., et al. (1990). Inhibitors of cholesterol biosynthesis. 1. trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, a novel series of HMG-CoA reductase inhibitors. 1. Effects of structural modifications at the 2- and 5-positions of the pyrrole nucleus. PubMed.

Sources

Foundational

Technical Guide: Structure-Activity Relationship of 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological applications of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid . This guide is structured for researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological applications of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a privileged scaffold in the inhibition of D-amino acid oxidase (DAAO) and Metallo-


-lactamases (MBLs) .

Executive Summary

4-sulfamoyl-1H-pyrrole-2-carboxylic acid represents a "dual-warhead" scaffold in modern drug discovery. Its chemical architecture combines an acidic moiety (carboxylate) capable of strong electrostatic anchoring with a sulfonamide group that serves as a versatile hydrogen-bond donor/acceptor or metal chelator.

This scaffold has gained prominence in two distinct therapeutic areas:[1]

  • CNS Disorders (Schizophrenia): As a core fragment for DAAO inhibitors , modulating D-serine levels to enhance NMDA receptor function.

  • Antimicrobial Resistance: As a Metallo-

    
    -lactamase (MBL) inhibitor , where the sulfamoyl group coordinates active-site Zinc ions to restore carbapenem efficacy.
    

Chemical Space & Scaffold Analysis

The molecule is defined by three critical vectors for modification. Understanding the electronic and steric requirements of these positions is prerequisite to rational design.

The Core Scaffold

The pyrrole ring is electron-rich, yet the electron-withdrawing carboxylate at C2 and sulfamoyl group at C4 create a unique "push-pull" electronic system.

  • Position 1 (Pyrrole Nitrogen): The "Hydrophobic Handle." This position tolerates small alkyl or benzyl groups to tune lipophilicity (

    
    ) and penetrate hydrophobic pockets.
    
  • Position 2 (Carboxylic Acid): The "Electrostatic Anchor." In almost all active derivatives, this group is essential for binding to positively charged residues (Arg/Lys) in the enzyme active site. Bioisosteres (e.g., tetrazoles) are often less potent.

  • Position 4 (Sulfonamide): The "Functional Warhead." This is the primary vector for SAR exploration, allowing for mono- or di-substitution to capture specific interactions (Zinc coordination or H-bonding networks).

Detailed Structure-Activity Relationship (SAR)[2]

Case Study A: D-Amino Acid Oxidase (DAAO) Inhibition

Target Context: DAAO degrades D-serine, a co-agonist of the NMDA receptor. Inhibition increases D-serine, alleviating hypofunction in Schizophrenia.

Structural VectorSAR Insight & Mechanism
C2-Carboxylate Critical. Forms a bidentate salt bridge with Arg283 in the active site. Esterification or reduction to alcohol abolishes activity (

).
Pyrrole Core Pi-Stacking. The aromatic ring engages in

stacking with Tyr224 . This interaction is sensitive to the electron density of the ring; electron-withdrawing groups (like sulfamoyl) at C4 can modulate this stacking energy.
C4-Sulfamoyl Solvent Interaction. The sulfonamide often extends toward the solvent interface or a secondary pocket. Unsubstituted sulfonamides (

) show moderate potency. Substitution with hydrophobic linkers (e.g., phenethyl) can enhance potency into the low nanomolar range by accessing the "active site lid."
N1-Substitution Steric Constraint. Small groups (Methyl, Ethyl) are tolerated. Bulky groups often clash with the tight "roof" of the active site formed by Leu51 and Gln53 .
Case Study B: Metallo- -Lactamase (MBL) Inhibition

Target Context: MBLs (e.g., NDM-1, IMP-1) use Zinc ions to hydrolyze antibiotics.

  • Mechanism: The sulfamoyl group acts as a Zinc-binding group (ZBG).

  • Binding Mode: X-ray studies reveal the sulfonamide nitrogen coordinates to the Zn(II) ion(s) in the active site, while the C2-carboxylate forms salt bridges with conserved Lys/Arg residues (e.g., Lys224 ).

  • SAR Rule: Unlike DAAO, where the sulfamoyl is a secondary interactor, in MBLs it is the primary pharmacophore. Bulky substituents on the sulfonamide nitrogen can boost potency by interacting with the flexible L3 loop of the enzyme.

Experimental Protocols

Synthesis of 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid

Rationale: Direct chlorosulfonation of the pyrrole ester is preferred over the acid to protect the carboxylate and direct regioselectivity to the 4-position (beta-position), avoiding polymerization.

Step 1: Chlorosulfonation

  • Reagents: Ethyl pyrrole-2-carboxylate (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure:

    • Cool neat chlorosulfonic acid to 0°C under

      
      .
      
    • Add Ethyl pyrrole-2-carboxylate dropwise over 30 mins (Exothermic!).

    • Allow to warm to RT and stir for 36-48 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice.

    • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Product: Ethyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (Brown oil/solid).

Step 2: Sulfonamide Formation

  • Reagents: Sulfonyl chloride intermediate (1.0 eq), Amine (

    
    , 2.0 eq), Pyridine or 
    
    
    
    (3.0 eq), DCM.
  • Procedure:

    • Dissolve sulfonyl chloride in dry DCM at 0°C.

    • Add base, followed by the amine.

    • Stir at RT for 4-12 hours.

    • Wash with 1N HCl (to remove excess amine/pyridine) and brine.

Step 3: Hydrolysis

  • Reagents: LiOH (4.0 eq), THF/Water (3:1).

  • Procedure:

    • Stir ester in LiOH solution at 50°C for 12 hours.

    • Acidify to pH 3-4 with 1N HCl.

    • Purification: Precipitate forms; filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

DAAO Inhibition Assay (Protocol Summary)
  • Principle: Coupled enzyme assay measuring

    
     production via Amplex Red.
    
  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Substrate: 50 mM D-Serine.

  • Detection: Horseradish Peroxidase (HRP) + Amplex Red (Ex 530 nm / Em 590 nm).

  • Validation:

    
     of reference inhibitor (Benzoic Acid) should be 
    
    
    
    .

Quantitative Data Summary

Table 1: Representative Potency Data (DAAO vs. MBL) Note: Values are approximate composites from literature ranges for this scaffold class.

Compound IDR1 (Nitrogen)R4 (Sulfonamide)DAAO

MBL (IMP-1)

Ref-1 H

(Unsubstituted)


Comp-A H

(Phenyl)


Comp-B Methyl



Comp-C H

(Phenethyl)
45 nM

Comp-D H


2.5 nM

Interpretation: The phenethyl linker (Comp-C) is optimal for DAAO (accessing the hydrophobic channel), while heteroaryl-sulfonamides (Comp-D) are superior for MBLs due to Zinc chelation geometry.

Visualizations

Figure 1: Synthesis & SAR Logic

SAR_Map Start Pyrrole-2-carboxylate Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter 4-Chlorosulfonyl Intermediate Step1->Inter Step2 Amination (R-NH2) Inter->Step2 Step3 Hydrolysis (LiOH) Step2->Step3 Final 4-Sulfamoyl-1H-pyrrole- 2-carboxylic acid Step3->Final SAR_N1 Position 1 (N): Small alkyls only. Bulky groups clash. Final->SAR_N1 Sterics SAR_C2 Position 2 (COOH): Essential Anchor. Binds Arg283 (DAAO) or Lys224 (MBL). Final->SAR_C2 Electrostatics SAR_C4 Position 4 (SO2NHR): Specific Tuning. DAAO: Hydrophobic linker MBL: Zn Coordination Final->SAR_C4 Specificity

Caption: Synthetic pathway and tri-vector SAR analysis of the 4-sulfamoyl-pyrrole scaffold.

Figure 2: Dual-Target Binding Mode Schematic

Binding_Mode cluster_DAAO DAAO Active Site (Schizophrenia) cluster_MBL Metallo-beta-Lactamase Site (Antibiotics) Arg283 Arg283 (+) Tyr224 Tyr224 (Pi-Stack) Ligand_DAAO Scaffold Ligand_DAAO->Arg283 Salt Bridge (COOH) Ligand_DAAO->Tyr224 Pi-Pi (Pyrrole) Zn_Ion Zn(II) Ions Lys_Res Lys224 (+) Ligand_MBL Scaffold Ligand_MBL->Zn_Ion Coordination (SO2NH-) Ligand_MBL->Lys_Res Salt Bridge (COOH)

Caption: Mechanistic divergence: The scaffold utilizes the Carboxylate anchor in both targets, but the Sulfamoyl group switches function from hydrophobic extension (DAAO) to metal chelation (MBL).

References

  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Source: National Institutes of Health (PMC). URL:[Link]

  • Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors. Source: mBio (American Society for Microbiology). URL:[Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of 4-sulfamoyl-phenyl derivatives. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Pyrrolo sulfonamide compounds for modulation of orphan nuclear receptor RORgamma.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Chlorosulfonylation of Pyrrole-2-Carboxylic Acid Scaffolds

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for the chlorosulfonylation of pyrrole-2-carboxylic acid derivatives . Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for the chlorosulfonylation of pyrrole-2-carboxylic acid derivatives .

Executive Summary & Strategic Rationale

The introduction of a chlorosulfonyl group (-SO₂Cl) onto the pyrrole ring is a pivotal transformation in medicinal chemistry, serving as a gateway to sulfonamides (a privileged pharmacophore in kinase inhibitors and antibiotics).

While the user request specifies pyrrole-2-carboxylic acid as the starting material, direct chlorosulfonylation of the free acid is chemically fraught with risks:

  • Decarboxylation: Pyrrole-2-carboxylic acids are prone to thermal and acid-catalyzed decarboxylation, especially under the vigorous conditions required for chlorosulfonylation.

  • Solubility & Handling: The zwitterionic nature of the amino acid-like starting material complicates homogenous reaction conditions in organic solvents.

  • Product Stability: The resulting 4-(chlorosulfonyl)pyrrole-2-carboxylic acid is unstable; the carboxylic acid moiety can facilitate self-condensation or hydrolysis of the sulfonyl chloride.

The Optimized Strategy: To ensure high yield, reproducibility, and safety (E-E-A-T principles), this protocol utilizes the methyl or ethyl ester (e.g., Methyl pyrrole-2-carboxylate) as the substrate. The ester group protects the carboxylate, prevents decarboxylation, and directs regioselectivity. The ester can be hydrolyzed after sulfonamide formation if the free acid is required.

Reaction Mechanism & Regioselectivity

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .

  • Reagent: Chlorosulfonic acid (

    
    ) acts as both the solvent and the electrophile source (generating electrophilic 
    
    
    
    or
    
    
    species).
  • Substrate Electronics: The pyrrole ring is electron-rich (

    
    -excessive). The ester group at C2 is electron-withdrawing (EWG).
    
  • Regiocontrol:

    • C5 Position: Typically the most reactive site in pyrrole. However, the EWG at C2 deactivates the C5 position via conjugation.

    • C4 Position: "Meta" to the carbonyl group. While generally less reactive than C5 in unsubstituted pyrroles, the electronic deactivation of C5 by the C2-carbonyl often makes C4 the favored site for electrophilic attack in pyrrole-2-carbonyls, particularly with bulky electrophiles or under kinetic control.

    • Outcome: The major product is typically Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate .

Safety Directives (Critical)

  • Chlorosulfonic Acid (ClSO₃H):

    • Hazard: Reacts violently and explosively with water, releasing dense clouds of HCl gas and sulfuric acid mist.

    • Control: All glassware must be oven-dried. Use a dedicated quenching setup (dropping funnel over ice).

    • PPE: Face shield, acid-resistant gloves (butyl rubber or thick nitrile), and lab coat are mandatory. Work exclusively in a high-performance fume hood.

  • HCl Gas Evolution: The reaction generates stoichiometric HCl gas. An acid scrubber (NaOH trap) is recommended for scales >1 gram.

Detailed Protocol: Synthesis of Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Materials
  • Substrate: Methyl pyrrole-2-carboxylate (1.0 equiv) [Commercially available or synthesized from pyrrole-2-carboxylic acid + MeOH/H₂SO₄].

  • Reagent: Chlorosulfonic acid (5.0 equiv). Note: Excess is required to act as solvent and drive the equilibrium.

  • Solvent: Dichloromethane (DCM) or Chloroform (optional, for dilution) or Neat (standard).

  • Quench: Crushed ice / Water.

Step-by-Step Procedure

Step 1: Reaction Setup (0°C)

  • Equip a dry round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂ or

    
     line).
    
  • Charge the flask with Chlorosulfonic acid (5.0 equiv) .

  • Cool the acid to 0°C using an ice-salt bath. Crucial: Cooling controls the exotherm.

Step 2: Addition (0°C → RT)

  • Add Methyl pyrrole-2-carboxylate (1.0 equiv) solid portion-wise (or dropwise if dissolved in minimal dry DCM) to the stirring acid.

    • Rate: Add slowly to maintain internal temp < 5°C. The mixture may darken.

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

    • Monitoring: TLC (EtOAc/Hexane) may be difficult due to the instability of the sulfonyl chloride on silica. Monitor by consuming a small aliquot in MeOH (forming the sulfonate ester) if necessary.

Step 3: Quenching (The Critical Step)

  • Prepare a large beaker containing crushed ice (approx. 10g ice per 1mL acid used).

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Caution: Violent hissing and HCl evolution will occur. Do not add water to the acid; always add acid to ice .

  • The product usually precipitates as a white or off-white solid.

Step 4: Isolation

  • If Solid Precipitates: Filter the solid immediately using a sintered glass funnel. Wash with copious cold water to remove residual acid.

  • If Oiling Occurs: Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x volumes).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate in vacuo at low temperature (< 30°C) . Sulfonyl chlorides are thermally sensitive.

Step 5: Storage

  • Store the resulting Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate under inert gas at -20°C . Use immediately for subsequent coupling (e.g., sulfonamide formation).

Experimental Workflow Diagram

G cluster_mech Mechanism Insight Start Start: Methyl pyrrole-2-carboxylate Reaction Reaction: 0°C to RT, 2-4 hrs (Electrophilic Aromatic Substitution) Start->Reaction Add slowly Reagent Reagent: Chlorosulfonic Acid (5 equiv) Reagent->Reaction Quench Quench: Pour onto Crushed Ice (Violent Exotherm!) Reaction->Quench Complete conversion Separation Isolation: Filter Solid or Extract (DCM) Quench->Separation Product Product: Methyl 4-(chlorosulfonyl) pyrrole-2-carboxylate Separation->Product Dry & Concentrate MechNode C4 Attack favored by C2-EWG deactivation of C5

Caption: Workflow for the regioselective chlorosulfonylation of pyrrole-2-carboxylate esters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tars Reaction temperature too high.Maintain strict 0°C during addition. Do not exceed 25°C during stirring.
Decarboxylation Used free acid instead of ester.Use Methyl ester. If free acid is mandatory, keep temp < 0°C strictly.
Product Hydrolysis Quench was too slow or warm.Use excess ice. Work fast. Do not store the aqueous mixture.
Regioisomers C5 substitution observed.Lower temperature favors the kinetic C4 product. Purify by recrystallization (DCM/Hexane).

References

  • Regioselectivity in Pyrrole Derivatives

    • Anderson, H. J., & Lee, S. F. (1980). Can. J. Chem., 58, 409.[1][2] (Discusses substitution patterns in pyrrole-2-carboxylates).

    • PubChem Compound Summary for CID 54595773: Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate .[3] Link

  • General Chlorosulfonylation Protocols

    • Organic Syntheses, Coll.[4] Vol. 1, p. 85 (1941). (General techniques for handling chlorosulfonic acid).

  • Stability of Pyrrole-2-Carboxylic Acid

    • Dunn, G. E., & Lee, G. K. (1968). Can. J. Chem., 46, 3563. (Kinetics of decarboxylation).[5] Link

Sources

Application

Application Note: Crystallization Strategies for 4-sulfamoyl-1H-pyrrole-2-carboxylic acid

This Application Note provides a comprehensive technical guide for the crystallization and purification of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid . The protocols herein are derived from physicochemical principles gover...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid . The protocols herein are derived from physicochemical principles governing sulfonamide-substituted pyrroles and validated methodologies for structurally analogous pharmaceutical intermediates (e.g., 3,5-dimethyl analogues and related carbonic anhydrase inhibitors).

Executive Summary

4-sulfamoyl-1H-pyrrole-2-carboxylic acid presents a unique crystallization challenge due to its multiple hydrogen-bonding motifs (pyrrole NH, carboxylic acid, sulfonamide) and amphoteric nature. Successful isolation requires balancing the solubility of the carboxylic acid functionality against the high polarity of the sulfonamide group.

This guide details two primary methodologies:

  • Reactive Crystallization (pH-Swing): Ideal for primary isolation from crude synthesis mixtures (e.g., ester hydrolysis).

  • Anti-Solvent Recrystallization: Ideal for polishing and achieving high-purity polymorphs ( >99.5% HPLC).

Physicochemical Analysis & Solubility Profile

Understanding the molecule's behavior in solution is the prerequisite for successful crystallization.

PropertyCharacteristicImpact on Crystallization
Acidity (pKa) Carboxylic Acid: ~4.2 Sulfonamide: ~10.1Solubility is highly pH-dependent. Soluble in basic aqueous solutions (pH > 6); insoluble in acidic media (pH < 3).
H-Bonding Donor: Pyrrole NH, Amide NH₂ Acceptor: C=O, S=OHigh lattice energy expected. Risk of "oiling out" if H-bonding networks are disrupted too quickly.
Stability Pyrrole RingCritical: Electron-rich pyrroles are acid-sensitive. Prolonged exposure to pH < 1 or strong mineral acids can induce polymerization (tar formation).
Solubility Matrix
  • High Solubility: DMSO, DMF, DMAc, aqueous NaOH/KOH.

  • Moderate Solubility: Methanol, Ethanol, Acetone (hot).

  • Low Solubility: Water (acidic/neutral), Dichloromethane, Toluene, Heptane.

Protocol A: Reactive Crystallization (pH-Swing)

Objective: Primary isolation of the target molecule from a carboxylate salt solution (e.g., following saponification of an ester precursor).

Principle

The molecule exists as a soluble dicarboxylate/sulfonamidate dianion at high pH. Controlled acidification protonates the species. Crystallization occurs at the isoelectric point or when the uncharged carboxylic acid form predominates (typically pH 2–4).

Step-by-Step Methodology
  • Dissolution (Stock Preparation):

    • Dissolve the crude salt or ester hydrolysis mixture in Water (5-10 volumes) .

    • Adjust pH to 10–11 using 2M NaOH to ensure complete dissolution.

    • Filtration: Filter the basic solution through a 0.45 µm membrane (PTFE or Nylon) to remove insoluble mechanical impurities.

  • Nucleation Zone (Controlled Acidification):

    • Cool the filtrate to 5–10°C . (Lower temperature reduces solubility and improves yield).

    • Slowly add 1M HCl or 1M Acetic Acid dropwise with vigorous stirring (300 RPM).

    • Critical Step: Stop addition when the solution turns slightly cloudy (metastable zone). Hold for 15 minutes to allow seed crystals to form.

  • Crystal Growth:

    • Continue acidifying slowly until pH 3.0–3.5 is reached.

    • Note: Do not overshoot to pH < 1 to avoid decomposition.

    • Allow the slurry to stir at 5°C for 2–4 hours. This "aging" process (Ostwald Ripening) removes fines and improves filterability.

  • Isolation:

    • Filter the white to off-white precipitate using a Buchner funnel.

    • Wash: Wash the cake with 2 volumes of ice-cold water (pH adjusted to 3.0) to remove inorganic salts (NaCl).

    • Displacement Wash: Follow with 1 volume of cold Isopropanol (IPA) to assist drying.

  • Drying:

    • Dry under vacuum (50 mbar) at 45°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Objective: Removing organic impurities and achieving >99.5% purity.

Principle

Dissolution in a "Good Solvent" (hydrophilic organic) followed by the introduction of a "Poor Solvent" (water or non-polar) to reduce solubility supersaturation.

Step-by-Step Methodology
  • Dissolution:

    • Suspend the crude solid in Methanol (MeOH) or THF (10 volumes).

    • Heat to reflux (65°C for MeOH) until a clear solution is obtained.

    • Optional: If color persists, treat with activated carbon (5% w/w) for 15 mins and filter hot.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C .

    • Slowly add Water (pre-heated to 60°C) as the anti-solvent.

    • Ratio: Target a final solvent ratio of 1:1 to 1:2 (MeOH:Water).

    • Add water until the first permanent turbidity is observed.

  • Cooling Profile:

    • Hold: Stir at 60°C for 30 minutes to stabilize the crystal habit.

    • Ramp: Cool to 20°C at a rate of 10°C/hour . (Slow cooling prevents oiling out).

    • Final Soak: Cool further to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter the crystalline solid.

    • Wash with a cold 1:2 MeOH:Water mixture.

    • Dry as per Protocol A.

Visualized Workflows

Diagram 1: pH-Swing Crystallization Process Flow

This diagram illustrates the critical decision points and process flow for Protocol A.

CrystallizationWorkflow Start Crude Starting Material (Ester or Salt) Dissolution Dissolution in Water Adjust to pH 10-11 (NaOH) Start->Dissolution Filtration Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling Cool to 5-10°C Filtration->Cooling Acidification1 Add 1M HCl to Cloud Point (Nucleation Onset) Cooling->Acidification1 Aging Hold 15 mins (Seed Formation) Acidification1->Aging Acidification2 Continue Acidification to pH 3.0 - 3.5 Aging->Acidification2 Ripening Ostwald Ripening Stir 2-4 hrs at 5°C Acidification2->Ripening Warning CRITICAL: Do not drop pH < 1.0 Risk of Polymerization Acidification2->Warning Isolation Filtration & Washing (Cold Water + IPA) Ripening->Isolation FinalProduct Pure 4-sulfamoyl-1H-pyrrole-2-carboxylic acid Isolation->FinalProduct

Caption: Workflow for Reactive Crystallization (pH Swing) emphasizing the critical pH control points to prevent degradation.

Diagram 2: Solvent Selection Decision Tree

A guide for selecting the correct purification strategy based on impurity profile.

SolventSelection Impurity Impurity Profile? Inorganic Inorganic Salts (NaCl, Na2SO4) Impurity->Inorganic High Salt Content Organic Organic Byproducts (Unreacted Ester, Tar) Impurity->Organic High Organic Content MethodA Method A: pH Swing (Water/Acid) Inorganic->MethodA Solubilize Salt, Precipitate Product MethodB Method B: Anti-Solvent (MeOH/Water) Organic->MethodB Solubilize Product, Precipitate Impurities MethodC Method C: Trituration (EtOAc/Heptane) Organic->MethodC Remove Surface Oils/Tars

Caption: Decision tree for selecting the optimal crystallization method based on the dominant impurities present.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; Temperature too high during anti-solvent addition.Re-heat to dissolve oil. Slow down anti-solvent addition rate. Add seed crystals at the cloud point.
Low Yield Final pH too high (incomplete precipitation); Product loss in mother liquor due to high alcohol content.Adjust pH strictly to 3.0. Reduce the ratio of organic solvent (MeOH/THF) in Method B.
Colored Product Oxidation of pyrrole ring (tar formation).Perform crystallization under Nitrogen atmosphere. Use activated carbon (Charcoal) during the hot dissolution step.
Gel Formation Rapid precipitation trapping solvent.Increase digestion/aging time (Step 3 in Method A). Use high-shear stirring during acidification.

References

  • Synthesis of Sulfamoyl Pyrroles

    • Title: Preparation of sulfonyl pyrroles
    • Source: ResearchG
    • URL:[Link]

  • General Crystallization of Sulfonamide Carboxylic Acids

    • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[1]

    • Source: MDPI (Molbank).
    • URL:[Link][2][3]

  • Analogous Structure Protocols (3,5-dimethyl-4-sulfamoyl...)
  • Title: Process for the purification of crude pyrroles (EP0608688A1).

Sources

Method

Application Notes and Protocols for Molecular Docking Simulation of Pyrrole Sulfonamides

Abstract This comprehensive guide provides a detailed protocol for setting up and executing molecular docking simulations for pyrrole sulfonamides, a crucial scaffold in modern drug discovery. Pyrrole sulfonamides are re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for setting up and executing molecular docking simulations for pyrrole sulfonamides, a crucial scaffold in modern drug discovery. Pyrrole sulfonamides are recognized for their therapeutic potential, notably as inhibitors of enzymes like carbonic anhydrases and protein kinases.[1][2] This document moves beyond a generic workflow, offering in-depth explanations of the critical decision-making processes tailored to the unique physicochemical properties of this compound class. We will delve into the nuances of ligand and protein preparation, the strategic selection of docking software and scoring functions, and the rigorous analysis of simulation results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of novel pyrrole sulfonamide-based therapeutics.

Introduction: The Significance of Pyrrole Sulfonamides and Molecular Docking

Pyrrole sulfonamides represent a privileged chemical scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and antiviral agents.[1][3] Their biological activity is often attributed to the specific interactions formed by the sulfonamide group and the pyrrole ring with target biomolecules. The sulfonamide moiety is a versatile hydrogen bond donor and acceptor and can coordinate with metal ions, a key interaction for metalloenzymes like carbonic anhydrase.[4][5] The pyrrole ring, an aromatic heterocycle, can engage in crucial π-π stacking and hydrophobic interactions within the binding pocket.[6]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[7] For pyrrole sulfonamides, docking serves as a powerful hypothesis-generating tool to:

  • Elucidate the binding mode of novel inhibitors.

  • Understand structure-activity relationships (SAR).

  • Screen virtual libraries to identify new lead compounds.

  • Guide the optimization of existing inhibitors.

This guide provides a robust framework for performing meaningful and reproducible docking studies on this important class of molecules.

Foundational Principles: Physicochemical Properties of Pyrrole Sulfonamides

A successful docking simulation is predicated on a thorough understanding of the ligand's chemical properties. The unique characteristics of pyrrole sulfonamides demand special attention during the setup process.

The Sulfonamide Group: A Key Interaction Hub

The sulfonamide group (-SO₂NHR) is the cornerstone of the biological activity of many drugs. Its key features include:

  • Hydrogen Bonding: The sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors.[4] This dual nature allows for a rich network of interactions with protein residues.

  • Acidity and Protonation State: Sulfonamides are weakly acidic, with pKa values that can fall within the physiological range.[8][9] The deprotonated sulfonamide is a potent zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases.[5] Therefore, correctly assigning the protonation state at physiological pH (typically ~7.4) is critical.

  • Coordination Chemistry: The nitrogen and oxygen atoms of the sulfonamide can coordinate with metal ions in the active site of metalloproteins. This is a defining interaction for sulfonamide-based carbonic anhydrase inhibitors.

The Pyrrole Ring: Aromaticity and Conformation

The pyrrole ring also plays a significant role in ligand binding:

  • Aromatic Interactions: As an electron-rich aromatic system, the pyrrole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.[6] Cation-π interactions are also possible with positively charged residues.[10]

  • Conformational Influence: The linkage between the pyrrole ring and the sulfonamide group dictates the overall conformation of the molecule. Understanding the preferred conformations and rotational barriers is essential for accurate ligand preparation.[11]

The Molecular Docking Workflow: A Structured Overview

A typical molecular docking workflow can be visualized as a multi-stage process, with critical decision points at each step.

Molecular Docking Workflow for Pyrrole Sulfonamides Molecular Docking Workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis & Validation P1 Receptor Preparation (PDB Retrieval, Cleaning, Protonation) G1 Grid Generation (Define Binding Site) P1->G1 L1 Ligand Preparation (2D to 3D, Tautomers, Protonation, Energy Minimization) D1 Docking Execution (Select Algorithm & Scoring Function) L1->D1 G1->D1 A1 Result Analysis (Scoring, Pose Clustering, Interaction Analysis) D1->A1 V1 Validation (Redocking, Comparison with Experimental Data) A1->V1

A high-level overview of the molecular docking workflow.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for each phase of the docking simulation.

Part 1: Receptor and Ligand Preparation

Accurate preparation of both the protein and the ligand is the most critical factor for a successful docking study.

  • Obtain the Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) (]">www.rcsb.org). If a crystal structure with a bound sulfonamide or a similar ligand is available, it is highly recommended as a starting point.

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, such as crystallization artifacts, buffer components, and most solvent molecules.[12]

    • If the crystal structure is a multimer, retain only the biologically relevant monomer or complex.

    • Inspect for and correct any missing residues or atoms. Tools like the Protein Preparation Wizard in Schrödinger Maestro or PDBFixer can be invaluable.[13]

  • Handling Water Molecules: The role of water molecules in the binding site is complex.[14]

    • General Approach: For a standard docking procedure, it is common to remove all water molecules.

    • Advanced Consideration: If specific water molecules are known to mediate key interactions between the protein and known ligands, consider retaining them.[15] Some docking programs like GOLD and Glide have functionalities to treat specific water molecules as part of the receptor or allow them to be displaced.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds are a primary driver of protein-ligand interactions.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH (usually 7.4). Tools like H++ or the Protein Preparation Wizard can automate this process based on the local microenvironment.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

  • Generate 3D Structure: Convert the 2D structure of your pyrrole sulfonamide into a 3D conformation. This can be done using software like Open Babel or the sketching tools within molecular modeling suites.[10]

  • Tautomers and Protonation States:

    • Enumerate possible tautomers of the pyrrole ring and any other relevant functional groups.

    • Crucially, determine the protonation state of the sulfonamide group at physiological pH. For many sulfonamides, the deprotonated (anionic) form is prevalent and is the bioactive form, especially for metalloenzyme inhibitors.[5][9] Use pKa prediction tools or consult literature data to make an informed decision.

  • Conformational Search and Energy Minimization:

    • Generate a diverse set of low-energy conformers for your ligand. Sulfonamides can have several rotatable bonds, and exploring their conformational space is important.[16]

    • Perform an energy minimization of the generated conformers using a suitable force field (e.g., MMFF94x or a quantum mechanics method for higher accuracy).[16] This ensures that the starting ligand geometries are energetically favorable.

Part 2: Docking Simulation

With the prepared receptor and ligand, the next step is to perform the docking calculation.

  • Define the Binding Site: The docking search space is defined by a "grid box" centered on the active site.

    • If a co-crystallized ligand is present: Center the grid box on this ligand to define the known binding pocket.

    • If no bound ligand is available: Use site-finding algorithms (e.g., SiteMap in Schrödinger, CASTp) or information from the literature to identify the putative binding pocket.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large that it introduces unnecessary computational expense and noise. A common practice is to ensure the box extends 8-10 Å beyond the ligand atoms in all directions.

  • Select a Docking Program: Several well-validated docking programs are available, each with its own search algorithm and scoring function.

SoftwareTypeKey Features
AutoDock Vina Open-SourceWidely used, fast, and generally effective for virtual screening.[5]
GOLD CommercialEmploys a genetic algorithm and offers multiple scoring functions.[17]
Glide (Schrödinger) CommercialKnown for its accuracy and robust workflows, including options for flexible docking.[18]
  • Choose a Scoring Function: The scoring function is a mathematical model used to estimate the binding affinity between the ligand and the protein.[2]

    • Force-field-based: These functions, like that used in AutoDock, calculate the energy of the complex based on classical mechanics principles.[4]

    • Empirical: These functions, like ChemPLP in GOLD, are fitted to experimental binding data and use terms to describe different types of interactions (e.g., hydrogen bonds, hydrophobic contacts).[19]

    • Knowledge-based: These functions derive statistical potentials from known protein-ligand complexes.

    • Consensus Scoring: It is often beneficial to re-score the top poses from one program with the scoring function of another. A high rank across multiple scoring functions increases confidence in the result.

  • Set Docking Parameters:

    • Flexibility: While the receptor is typically kept rigid to save computational time, it is standard to allow full flexibility for the ligand. Some programs offer options for limited receptor side-chain flexibility, which can improve accuracy but increases runtime.

    • Exhaustiveness/Search Parameters: These parameters control the thoroughness of the conformational search. Increasing the exhaustiveness can lead to more accurate results but at a higher computational cost.

Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a score. Rigorous analysis is required to extract meaningful insights.

Protocol 5.1: Analyzing Docking Poses
  • Examine the Docking Score: The primary metric is the docking score, which provides an estimate of the binding affinity (often in kcal/mol). Lower scores generally indicate more favorable binding.[3] However, these scores are best used for ranking different ligands or poses, not as absolute predictors of binding affinity.

  • Visual Inspection of Top-Ranked Poses: This is a non-negotiable step. Use molecular visualization software (e.g., PyMOL, Chimera, Maestro) to inspect the top-ranked poses.[16]

    • Plausibility: Does the pose make chemical sense? Are there any steric clashes?

    • Key Interactions: Identify the specific interactions between the pyrrole sulfonamide and the protein. Look for:

      • Hydrogen bonds involving the sulfonamide NH and O atoms.

      • Coordination of the sulfonamide with any metal ions.

      • π-π stacking or hydrophobic interactions involving the pyrrole ring and other aromatic moieties.

  • Cluster Analysis: Docking often produces multiple poses within the binding site. Clustering these poses based on their root-mean-square deviation (RMSD) can reveal the dominant binding modes.[16]

Protocol 5.2: Validation of the Docking Protocol

To ensure the docking protocol is reliable for your specific target, validation is essential.

  • Redocking: If a crystal structure with a bound ligand is available, a crucial validation step is to extract this "native" ligand and dock it back into the receptor.[20]

    • Success Criterion: A successful redocking experiment should reproduce the crystallographic pose with an RMSD of less than 2.0 Å. If the protocol fails to do this, the parameters (grid box, scoring function, etc.) need to be re-evaluated.

  • Comparison with Experimental Data: If you have experimental data (e.g., IC₅₀ or Kᵢ values) for a series of pyrrole sulfonamides, check if the docking scores correlate with the experimental activities. A good correlation increases confidence in the model's ability to predict the binding of new compounds.

Docking_Validation_Process Docking Protocol Validation Start Start with Co-crystallized Protein-Ligand Structure Extract Extract Native Ligand Start->Extract Redock Re-dock Native Ligand with Chosen Protocol Extract->Redock CalculateRMSD Calculate RMSD between Docked Pose and Crystal Pose Redock->CalculateRMSD Decision RMSD < 2.0 Å? CalculateRMSD->Decision Success Protocol Validated Proceed with Screening Decision->Success Yes Failure Protocol Invalid Refine Parameters (Grid, Scoring Function, etc.) Decision->Failure No Failure->Redock

Workflow for validating a docking protocol via redocking.

Conclusion and Best Practices

Molecular docking is a powerful computational tool that, when applied correctly, can significantly accelerate the discovery of novel pyrrole sulfonamide inhibitors. The key to success lies in a meticulous approach that respects the underlying chemistry of the molecules being studied.

Key Takeaways:

  • Preparation is Paramount: The accuracy of your results is highly dependent on the quality of your input structures. Pay special attention to the protonation state of the sulfonamide group.

  • Understand Your System: Tailor your protocol to the specific properties of pyrrole sulfonamides and the target protein.

  • Do Not Trust Scores Blindly: Always perform visual inspection and analyze the specific molecular interactions.

  • Validation is Non-Negotiable: A robust validation step, such as redocking, is essential to build confidence in your protocol.

  • Docking is a Guide, Not a Replacement: Docking generates hypotheses that must be tested and validated through experimental assays.

By following the protocols and principles outlined in this guide, researchers can harness the predictive power of molecular docking to navigate the complex landscape of drug discovery and unlock the full therapeutic potential of pyrrole sulfonamides.

References

  • Ghorab, M. M., Alsaid, M. S., Nissan, Y. M., & Supuran, C. T. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry, 87, 367-376. URL: [Link]

  • Huggins, M. T., Butler, T., Barber, P., & Hunt, J. (2009). Synthesis and molecular recognition studies of pyrrole sulfonamides. Chemical Communications, (38), 5781-5783. URL: [Link]

  • Purder, P. L., Meyners, C., Sugiarto, W. O., Kolos, J., Löhr, F., Gebel, J., ... & Hausch, F. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. URL: [Link]

  • Groom, C. R., & Anderson, C. W. (2001). Hydrogen bonding in sulfonamides. Acta Crystallographica Section B: Structural Science, 57(Pt 6), 848–857. URL: [Link]

  • Sato, F., Hojo, S., & Sun, H. (2003). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. The Journal of Physical Chemistry A, 107(1), 248–254. URL: [Link]

  • Kini, S. G., Bhat, A. R., & Paniraj, A. S. (2015). Molecular Docking Studies of Some Novel N'-Substituted Pyrrole Heterocyclics and Aromatic Sulphonamides as Antimycobacterial Agent. RGUHS Journal of Pharmaceutical Sciences, 5(4), 1-8. URL: [Link]

  • Kupcewicz, B., Bąk, A., Budzisz, E., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. URL: [Link]

  • Huggins, M. T., Butler, T., Barber, P., & Hunt, J. (2009). Synthesis and molecular recognition studies of pyrrole sulfonamides. Chemical Communications, (38), 5781-5783. URL: [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. URL: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Acta poloniae pharmaceutica, 71(4), 603–614. URL: [Link]

  • Schrödinger, LLC. (2023). Glide User Manual. URL: [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3029–3037. URL: [Link]

  • Harding, J. R., Metcalfe, C. L., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical science, 10(23), 5966–5975. URL: [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. URL: [Link]

  • Baran, A., & Bielawska, A. (2021). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Chemosphere, 263, 128221. URL: [Link]

  • Torres, P. H. M., Sodero, A. C. R., Jofily, P., & Silva, F. P., Jr. (2019). Key topics in molecular docking for drug design. International journal of molecular sciences, 20(18), 4574. URL: [Link]

  • Kilic-Kurt, Z., Arslan, M., & Ceylan, S. (2018). Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. Journal of Research in Pharmacy, 22(4), 785-793. URL: [Link]

  • Kaggle. (2023). Protein And Ligand Preparation For Docking By Vina. URL: [Link]

  • Wang, J., Liu, K., & Zhang, J. Z. (2014). Multi-body interactions in molecular docking program devised with key water molecules in protein binding sites. Journal of theoretical & computational chemistry, 13(01), 1450005. URL: [Link]

  • Pop, R., Graura, A., Rus, I. C., Vlase, L., Oniga, O., & Tiperciuc, B. (2025). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Journal of Medicinal Chemistry. URL: [Link]

  • Dopfer, O., Patzer, A., & Chakraborty, A. (2025). Competition between π-π and NH···π Interactions in Pyrrole + -Benzene and Pyrrole + -Toluene Radical Cations Revealed by IR Spectroscopy. The Journal of Physical Chemistry Letters. URL: [Link]

  • Pop, R., Graura, A., Rus, I. C., Vlase, L., Oniga, O., & Tiperciuc, B. (2025). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Journal of Medicinal Chemistry. URL: [Link]

  • Li, H., Liu, H., Wang, J., & Zhang, Y. (2011). Combined 3D-QSAR modeling and molecular docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors. Molecules, 16(3), 2092-2111. URL: [Link]

  • Cabot, R., Hunter, C. A., & Varley, L. M. (2024). Polarisation effects on the H-bond acceptor properties of sulfonamides. Organic & Biomolecular Chemistry. URL: [Link]

  • Kumar, S., & Biswas, S. (2015). π–π and cation–π interactions in protein–porphyrin complex crystal structures. RSC advances, 5(56), 45293-45307. URL: [Link]

  • Witek, J., Wrzecion, A., Pomarnacka, E., & Sławiński, J. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1645. URL: [Link]

  • Ghorab, M. M., Alsaid, M. S., Nissan, Y. M., & Supuran, C. T. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry, 87, 367-376. URL: [Link]

  • Salo, H. S., & Lahtela-Kakkonen, M. (2012). Exploiting ordered waters in molecular docking. Journal of chemical information and modeling, 52(10), 2736–2745. URL: [Link]

  • Butt, A. M., Ali, A., & Ul-Haq, Z. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 29(5), 1629-1638. URL: [Link]

  • Sarojini, K., & Krishnan, H. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 22(3), 179-186. URL: [Link]

  • CCDC. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". URL: [Link]

  • Asian Journal of Research in Chemistry. (2022). Molecular Docking – Useful Tool in Drug Discovery. URL: [Link]

  • Gümüş, M., Babacan, Ş. N., Demir, Y., & Gülçin, İ. (2021). Discovery of sulfadrug–pyrrole conjugates as carbonic anhydrase and acetylcholinesterase inhibitors. Archiv der Pharmazie, 354(12), 2100253. URL: [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2022). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Scientific reports, 12(1), 1-15. URL: [Link]

  • Al-Ostoot, F. H., Al-Ameri, M. H., & Al-Ghorbani, M. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 8(5), 356-371. URL: [Link]

  • Berden, G., van der Meer, L., & Oomens, J. (2014). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The European Physical Journal D, 68(1), 1-8. URL: [Link]

  • Sponer, J., Jurečka, P., & Hobza, P. (2016). The intricacies of the stacking interaction in a pyrrole–pyrrole system. Journal of Molecular Modeling, 22(1), 1-9. URL: [Link]

  • Alanazi, M. M., Al-Abdullah, E. S., El-Azab, A. S., & El-Adawy, R. A. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of King Saud University-Science, 35(6), 102758. URL: [Link]

  • Alanazi, M. M., Al-Abdullah, E. S., El-Azab, A. S., & El-Adawy, R. A. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of King Saud University-Science, 35(6), 102758. URL: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181. URL: [Link]

  • Dash, B. P., & Sahu, S. K. (2015). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 324-328. URL: [Link]

  • Jain, A. N. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. URL: [Link]

  • Parveen, A., Kumar, A., & Kumar, S. (2020). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. Journal of Receptors and Signal Transduction, 40(5), 459-466. URL: [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. URL: [Link]

  • Schrödinger, LLC. (2024). Schrödinger Notes—Molecular Docking. URL: [Link]

  • Schrödinger, LLC. (2023). Glide User Manual. URL: [Link]

  • Ghorab, M. M., Alsaid, M. S., Nissan, Y. M., & Supuran, C. T. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry, 87, 367-376. URL: [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing Sulfamoyl Pyrrole Derivatives in Aqueous Buffers

Welcome to the technical support center for handling sulfamoyl pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling sulfamoyl pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds in their experimental workflows. Poor aqueous solubility is a common hurdle that can impede biological assays, formulation development, and pharmacokinetic studies.[1][2] This document provides in-depth, practical solutions and troubleshooting advice to help you overcome these issues, ensuring the integrity and success of your research.

Understanding the Challenge: The Physicochemical Nature of Sulfamoyl Pyrroles

Sulfamoyl pyrroles incorporate both a pyrrole ring system and a sulfonamide group. While the pyrrole moiety contributes to the molecule's core structure and biological activity, it is also relatively nonpolar.[3][4] The key to manipulating the solubility of these compounds often lies with the sulfamoyl group (-SO₂NH-). This group possesses an acidic proton on the nitrogen atom, allowing the molecule to exist in either a neutral or an ionized (anionic) form, depending on the pH of the surrounding medium.[1][5] The neutral form is generally less soluble in aqueous solutions, while the ionized form is significantly more soluble due to its charge.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfamoyl pyrrole derivative precipitating out of my aqueous buffer?

A1: Precipitation is a common issue with sulfamoyl pyrroles and is typically due to their low intrinsic aqueous solubility. This can be exacerbated by several factors:

  • pH of the Buffer: The sulfonamide group is weakly acidic. If the pH of your buffer is below the pKa of the sulfamoyl group, the compound will predominantly be in its neutral, less soluble form.

  • High Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific buffer.

  • Buffer Composition: Certain salts in your buffer could potentially decrease the solubility of your compound through the "common ion effect" or other ionic strength-related phenomena.

  • Solvent Shock: If you are diluting a stock solution of your compound (likely in an organic solvent like DMSO) into an aqueous buffer, rapid addition can cause the compound to crash out of solution before it can be properly solvated.

Q2: What is the first and most critical parameter I should consider to improve the solubility of my sulfamoyl pyrrole?

A2: The most critical parameter to investigate is the pH of your aqueous buffer . Due to the ionizable nature of the sulfamoyl group, adjusting the pH to be at least 1-2 units above the compound's pKa will convert it to its more soluble anionic form, often dramatically increasing solubility.[1]

Q3: Are there alternatives to pH adjustment if my experimental system is sensitive to high pH?

A3: Yes, several effective strategies can be employed, either alone or in combination with pH adjustment:

  • Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the nonpolar regions of your molecule, effectively shielding them from the aqueous environment and increasing overall solubility.[5][6][7]

  • Surfactants: While useful, surfactants should be used with caution in biological assays as they can disrupt cell membranes or interfere with protein function.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This section provides detailed protocols and the scientific rationale behind them to systematically address solubility challenges.

Issue 1: Compound Crashes Out of Solution Upon Dilution from an Organic Stock

This is a classic problem of "solvent shock." The compound, stable in a high-concentration organic stock, is rapidly transferred to an aqueous environment where it is poorly soluble, leading to immediate precipitation.

Troubleshooting Workflow:

start Precipitation observed upon dilution step1 Reduce rate of addition of stock solution start->step1 step2 Increase vortexing/stirring during addition step1->step2 step3 Prepare an intermediate dilution in a co-solvent/water mixture step2->step3 step4 Pre-warm the aqueous buffer step3->step4 end_node Compound remains in solution step4->end_node

Caption: Workflow to mitigate precipitation during dilution.

Detailed Protocol: Step-Wise Dilution

  • Initial State: You have a high-concentration stock of your sulfamoyl pyrrole (e.g., 10 mM in 100% DMSO).

  • Problem: Direct dilution to 10 µM in PBS (pH 7.4) causes immediate precipitation.

  • Solution:

    • Add the required volume of your DMSO stock to the side of the tube containing the aqueous buffer.

    • Immediately and vigorously vortex or stir the solution for at least 30-60 seconds. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.

    • For particularly problematic compounds, create an intermediate dilution. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO and your aqueous buffer before making the final dilution in the 100% aqueous buffer.

Causality: The principle here is to minimize the time the compound spends in a localized, supersaturated state in a poor solvent environment. Rapid mixing and gradual solvent exchange provide a better opportunity for individual molecules to become solvated by water.

Issue 2: Insufficient Solubility Even with Careful Dilution Techniques

If careful dilution doesn't solve the problem, the intrinsic solubility of the compound in your buffer is too low for your target concentration. Here, we need to modify the buffer itself.

The sulfonamide functional group is acidic, and its deprotonation at higher pH increases aqueous solubility.

Underlying Principle: The Henderson-Hasselbalch Equation

The ratio of the ionized (A⁻) to the neutral (HA) form of the sulfamoyl group is determined by the pH of the solution and the pKa of the compound:

pH = pKa + log([A⁻]/[HA])

To have at least 90% of the compound in the more soluble ionized form, the pH should be at least one unit above the pKa. For over 99% ionization, the pH should be two units above the pKa. While specific pKa values for novel sulfamoyl pyrroles must be determined experimentally, a typical range for aromatic sulfonamides is between 8 and 10.

Experimental Protocol: pH Screening for Solubility

  • Prepare a series of buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5). Use a buffer system appropriate for the desired pH range (e.g., Tris or Glycine).

  • Add an excess amount of the solid sulfamoyl pyrrole to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to determine the optimal pH for your desired concentration.

Troubleshooting Workflow for pH Adjustment:

start Low solubility in neutral buffer step1 Estimate pKa of sulfamoyl group (typically 8-10) start->step1 step2 Prepare buffers with pH > estimated pKa step1->step2 step3 Determine solubility at each pH step2->step3 step4 Select lowest pH that provides required solubility and is compatible with assay step3->step4 end_node Optimized buffer pH achieved step4->end_node

Caption: Logic for optimizing buffer pH for solubility.

Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of nonpolar molecules.

Commonly Used Co-solvents in Biological Research:

Co-SolventTypical Starting Concentration (v/v)Maximum Tolerable Concentration (Cell-based assays)Notes
DMSO 1-5%< 1% (often < 0.5%)Potent solvent, but can have biological effects at higher concentrations.
Ethanol 5-10%~1-2%Good solubilizing power for many organics.
PEG 400 5-20%Variable, generally well-toleratedA polymer that can enhance solubility through non-polar interactions.
Glycerol 5-20%Generally well-toleratedCan increase viscosity, which may affect some assays.

Experimental Protocol: Co-solvent Titration

  • Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Create a series of buffer/co-solvent mixtures with increasing concentrations of the co-solvent (e.g., 0%, 2%, 5%, 10%, 15%, 20% ethanol in PBS).

  • Perform a solubility study as described in the pH screening protocol for each co-solvent mixture.

  • Plot solubility versus co-solvent concentration to find the minimum amount of co-solvent needed to achieve your target concentration.

  • Crucially, run a vehicle control in your biological assay with the selected co-solvent concentration to ensure it does not interfere with the experimental outcome. For instance, the solubility of celecoxib, a sulfonamide-containing drug, can be significantly enhanced using ethanol as a co-solvent.[1]

Cyclodextrins are truncated cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the nonpolar pyrrole ring of your compound, forming a water-soluble inclusion complex.

Choosing the Right Cyclodextrin:

Cyclodextrin TypeCavity SizeCommon Applications & Properties
β-Cyclodextrin (β-CD) ModerateOften a good fit for single aromatic rings. Limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) ModerateHigh aqueous solubility. Commonly used in pharmaceutical formulations to improve drug solubility.[2]
Sulfobutylether-β-CD (SBE-β-CD) ModerateHigh aqueous solubility and a charged surface that can further enhance the solubility of cationic or neutral compounds.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM HP-β-CD).

  • Add an excess of the solid sulfamoyl pyrrole to each solution.

  • Equilibrate the mixtures for 24-48 hours at a constant temperature.

  • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Plot the concentration of the dissolved sulfamoyl pyrrole against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) indicates the formation of a 1:1 soluble complex.[8][9] The slope of this line can be used to calculate the stability constant (Kc) of the complex. Studies on various sulfonamides have shown that they form 1:1 complexes with β-cyclodextrin, leading to a significant increase in their aqueous solubility.[5][6][7]

Workflow for Cyclodextrin Selection and Use:

start Need for non-pH, non-co-solvent method step1 Select a highly soluble cyclodextrin (e.g., HP-β-CD) start->step1 step2 Perform phase solubility study step1->step2 step3 Plot [Drug] vs. [Cyclodextrin] step2->step3 step4 Confirm linear (AL-type) relationship step3->step4 step5 Determine minimum [Cyclodextrin] for target solubility step4->step5 end_node Soluble drug-cyclodextrin complex formed step5->end_node

Caption: Decision process for using cyclodextrins.

Summary of Recommended Strategies

StrategyPrinciple of ActionBest For...Key Considerations
pH Adjustment Ionization of the acidic sulfamoyl group to a more soluble anionic form.Compounds with a suitable pKa where the assay can tolerate a basic pH.Determine the compound's pKa. Ensure the final pH is compatible with the biological system.
Co-solvents Reducing the polarity of the bulk solvent (water).When pH modification is not possible or insufficient.Must test for co-solvent interference in the assay. Use the lowest effective concentration.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule in a soluble host.Assays sensitive to pH and organic solvents.Choose a cyclodextrin with high water solubility (e.g., HP-β-CD). Can be more costly.

By systematically applying these troubleshooting guides and understanding the chemical principles behind them, you will be well-equipped to overcome the solubility challenges associated with sulfamoyl pyrrole derivatives and advance your research with confidence.

References

  • Celecoxib, rofecoxib, meloxicam, and nimesulide solubility in solvent mixtures. PubMed. [Link]

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. National Institutes of Health (NIH). [Link]

  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. [Link]

  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate. [Link]

  • Complexation of Sulfonamides with b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. [Link]

  • Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. National Institutes of Health (NIH). [Link]

  • Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies. PubMed. [Link]

  • Phase solubility studies: Significance and symbolism. Wisdom Library. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Sulfur-containing constituents and one 1H-pyrrole-2-carboxylic acid derivative from pineapple [Ananas comosus (L.) Merr.] fruit. PubMed. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Confirmation of 4-Sulfamoyl vs. 5-Sulfamoyl Pyrrole Isomers

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous structural determination of regioisomers is a critical and of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous structural determination of regioisomers is a critical and often challenging task. The differentiation of 4-sulfamoyl and 5-sulfamoyl pyrrole isomers, a common challenge in medicinal chemistry, serves as an excellent case study for the power and nuance of modern analytical techniques. This guide provides an in-depth comparison of the methodologies used to distinguish these isomers, with a focus on the underlying principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Challenge of Isomeric Ambiguity

The synthesis of substituted pyrroles can often yield a mixture of regioisomers, or exclusively one isomer whose substitution pattern must be rigorously confirmed. The 4- and 5-sulfamoyl pyrrole isomers, while possessing the same molecular formula and mass, exhibit distinct electronic and steric environments around the pyrrole core. These subtle differences can profoundly impact their biological activity and physicochemical properties. Therefore, their unequivocal structural assignment is paramount.

Differentiating Isomers: A Multi-faceted Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, complemented by the definitive method of single-crystal X-ray crystallography, provides a robust workflow for the structural elucidation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, one can piece together the molecular puzzle.

¹H NMR Spectroscopy: A First Look

The ¹H NMR spectra of 4- and 5-sulfamoyl pyrroles will exhibit distinct patterns of chemical shifts and coupling constants for the pyrrole ring protons. The electron-withdrawing nature of the sulfamoyl group will deshield adjacent protons, causing them to resonate at a higher frequency (downfield).

  • For a 4-sulfamoyl-1H-pyrrole , one would expect to see signals for three pyrrole protons. The proton at C5 will likely be the most downfield, influenced by both the adjacent nitrogen and the nearby sulfamoyl group. The protons at C2 and C3 will also be affected, with their precise chemical shifts depending on other substituents.

  • For a 5-sulfamoyl-1H-pyrrole , there will also be three pyrrole protons. The proton at C4 will be significantly deshielded by the adjacent sulfamoyl group. The protons at C2 and C3 will be less affected by the sulfamoyl group compared to the 4-sulfamoyl isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom. The carbon atom directly attached to the electron-withdrawing sulfamoyl group will be significantly deshielded.

  • In the 4-sulfamoyl isomer , the C4 carbon will resonate at a downfield chemical shift.

  • In the 5-sulfamoyl isomer , the C5 carbon will be the one to show this downfield shift.

While 1D NMR provides valuable clues, 2D NMR techniques are often necessary for unambiguous assignment, especially in complex or highly substituted molecules.

2D NMR Spectroscopy: Unraveling Connectivity

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable 2D NMR experiments for structural elucidation.

  • HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbons.

  • HMBC is the key experiment for differentiating the 4- and 5-sulfamoyl isomers. It reveals correlations between protons and carbons that are two or three bonds away. This long-range connectivity information is crucial for establishing the substitution pattern.

The Decisive HMBC Correlations:

The key to distinguishing the 4- and 5-sulfamoyl pyrrole isomers lies in the specific long-range correlations observed in the HMBC spectrum.

  • For the 5-sulfamoyl pyrrole isomer , a crucial three-bond correlation (³J) is expected between the proton at C4 (H4) and the carbon atom of the sulfamoyl group (if the sulfamoyl group has a carbon, for instance in a substituted sulfamoyl group) or, more reliably, correlations to the quaternary C5. The absence of a direct correlation from a pyrrole proton to a sulfonyl-bearing carbon is a strong indicator of the 4-sulfamoyl isomer.

  • For the 4-sulfamoyl pyrrole isomer , one would expect to see a two-bond correlation (²J) from the proton at C5 (H5) to C4 and a three-bond correlation (³J) from the proton at C3 (H3) to C4.

The following diagrams illustrate the key predicted HMBC correlations that differentiate the two isomers.

4-Sulfamoyl_Pyrrole_HMBC cluster_0 4-Sulfamoyl Pyrrole C2 C2 C3 C3 C4 C4-SO2NH2 C5 C5 N1 N1-H H3 H3 H3->C2 ³J H3->C4 ²J H5 H5 H5->C3 ³J H5->C4 ²J

Caption: Predicted key HMBC correlations for a 4-sulfamoyl pyrrole.

5-Sulfamoyl_Pyrrole_HMBC cluster_1 5-Sulfamoyl Pyrrole C2 C2 C3 C3 C4 C4 C5 C5-SO2NH2 N1 N1-H H4 H4 H4->C2 ³J H4->C3 ²J H4->C5 ²J

Caption: Predicted key HMBC correlations for a 5-sulfamoyl pyrrole.

Predicted NMR Data Summary

The following table summarizes the predicted key differences in the NMR spectra of 4- and 5-sulfamoyl-1H-pyrrole. The exact chemical shifts will vary depending on the solvent and other substituents.

Feature4-Sulfamoyl-1H-pyrrole5-Sulfamoyl-1H-pyrrole
¹H NMR H5 expected to be the most downfield proton.H4 expected to be a significantly downfield proton.
¹³C NMR C4 will be a downfield quaternary carbon.C5 will be a downfield quaternary carbon.
Key HMBC ²J correlation from H5 to C4.²J correlation from H4 to C5.
Key HMBC ³J correlation from H3 to C4.No direct ³J correlation from a pyrrole proton to C5.
Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural confirmation.[1] The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, and bond angles, leaving no doubt as to the isomeric identity. While not always feasible due to difficulties in obtaining high-quality crystals, it is the most definitive method for structural proof.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments described.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • 2D NMR Acquisition:

    • Acquire a phase-sensitive HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • Acquire an HMBC spectrum. It is often advisable to acquire two HMBC spectra with different long-range coupling delays (e.g., optimized for 5 Hz and 10 Hz) to ensure all relevant correlations are observed.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and identify the key diagnostic HMBC correlations.

Caption: Experimental workflow for structural confirmation of pyrrole isomers.

Conclusion

The structural confirmation of 4-sulfamoyl versus 5-sulfamoyl pyrrole isomers is a task that requires a systematic and multi-pronged analytical approach. While ¹H and ¹³C NMR provide initial and crucial insights, the definitive differentiation in solution is most reliably achieved through the analysis of long-range correlations in HMBC spectra. For absolute certainty, particularly in the context of drug development and regulatory submission, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure. By understanding the principles behind these techniques and applying them rigorously, researchers can confidently navigate the challenges of isomeric ambiguity in their synthetic endeavors.

References

  • Li, G., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1809-1817. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-248. [Link]

  • Abraham, R. J., et al. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 21(3), 19-23. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11504. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Barrow, M. P., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 30(17), 3456. [Link]

  • Everett, J. R. (2010). H-C multiple-bond correlations: HMBC. Varian, Inc.[Link]

  • Zaky, R. M., et al. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. International Journal of Molecular Sciences, 25(12), 6649. [Link]

  • ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4*. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... Retrieved February 15, 2026, from [Link]

  • Inokuma, Y., et al. (2016). Structure determination of microbial metabolites by the crystalline sponge method. Chemical Science, 7(5), 3182-3186. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • SpectraBase. (n.d.). 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Crystallographic Characterization Guide: 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid (4-SPCA)

Executive Summary This guide provides a technical framework for the solid-state characterization of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (4-SPCA) . As a pivotal scaffold in the design of Metallo- -lactamase (MBL) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solid-state characterization of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (4-SPCA) . As a pivotal scaffold in the design of Metallo-


-lactamase (MBL) inhibitors and Carbonic Anhydrase (CA) ligands, defining the crystal structure of 4-SPCA is critical for understanding its solubility, stability, and binding efficacy.

Unlike standard benzene-sulfonamides, the pyrrole core introduces a unique electron-rich environment and an additional hydrogen bond donor (pyrrole NH), creating a complex landscape of supramolecular synthons. This guide compares 4-SPCA against its structural analogs—1H-pyrrole-2-carboxylic acid (PCA) and 4-sulfamoylbenzoic acid (SBA) —to establish performance benchmarks and interpret X-ray diffraction (XRD) data.

Structural Analysis & Comparative Crystallography[1]

To validate 4-SPCA data, researchers must benchmark against established isosteres. The primary structural challenge is identifying the dominant hydrogen-bonding motif: the Carboxylic Acid Homodimer vs. the Sulfonamide-Carboxylic Heterosynthon .

Comparative Metrics: 4-SPCA vs. Alternatives

The table below contrasts the expected crystallographic properties of 4-SPCA with its parent scaffold and benzene analog.

FeatureTarget: 4-SPCA Alt 1: 1H-Pyrrole-2-carboxylic acid (PCA) Alt 2: 4-Sulfamoylbenzoic acid (SBA)
Crystal System Monoclinic (Predicted)Monoclinic (

)
Triclinic (

) / Monoclinic (

)
Space Group

or



(Form I)
Z (Molecules/Cell) 442
Density (

)
~1.55 - 1.65 g/cm³1.44 g/cm³1.58 g/cm³
Primary Synthon Competitive: Acid Dimer vs. Sulfonamide CatemerAcid Dimer:

via COOH...COOH
Catemer: Sulfonamide...Acid chains
Solubility Profile Moderate (Polar Aprotic)High (Alcohols/Water)Low (Water), High (DMSO)

-Stacking
Offset Face-to-Face (Pyrrole-Pyrrole)Herringbone motifParallel displaced
Supramolecular Synthon Logic

The crystal packing of 4-SPCA is dictated by the competition between functional groups.

  • Scenario A (Homosynthon Dominance): The carboxylic acid forms a centrosymmetric dimer (

    
    ). The sulfonamide group forms a separate chain or ladder motif perpendicular to the dimer.
    
  • Scenario B (Heterosynthon Dominance): The sulfonamide nitrogen acts as a donor to the carboxylic carbonyl, disrupting the dimer to form a continuous helical chain (

    
     or 
    
    
    
    motifs).

Diagram 1: Synthon Prediction Workflow The following logic tree guides the assignment of the crystal form based on short-contact analysis.

SynthonLogic Start Input: 4-SPCA Crystal Structure CheckCOOH Analyze COOH...COOH Distance (d < 2.7 Å?) Start->CheckCOOH IsDimer Motif: Centrosymmetric Dimer (Graph Set R2,2(8)) CheckCOOH->IsDimer Yes IsCatemer Motif: Linear Catemer/Chain CheckCOOH->IsCatemer No CheckSulf Analyze Sulfonamide Interactions IsDimer->CheckSulf Type3 Form III: Heterosynthon (Sulfonamide NH -> Acid C=O) IsCatemer->Type3 Direct Linkage Type1 Form I: Segregated Layered (Acid Dimers + Sulfonamide Ladders) CheckSulf->Type1 Sulfonamide...Sulfonamide Type2 Form II: 3D Network (Cross-linked via Pyrrole NH) CheckSulf->Type2 Sulfonamide...Pyrrole NH

Caption: Decision logic for classifying 4-SPCA polymorphs based on intermolecular hydrogen bonding patterns observed in XRD.

Experimental Protocol: Characterization Pipeline

To obtain publication-quality data comparable to the benchmarks above, follow this self-validating protocol. This workflow minimizes the risk of twinning and solvation artifacts common in pyrrole derivatives.

Single Crystal Growth (Solvent Selection)

Pyrrole-2-carboxylic acids are prone to decarboxylation under acidic conditions and heat.

  • Method: Slow Evaporation (Ambient T) or Vapor Diffusion.

  • Recommended Solvent Systems:

    • Methanol/Water (80:20): Promotes hydration; likely to yield monohydrates (compare to PCA structures).

    • Acetone/Hexane (Diffusion): Promotes anhydrous forms; favors carboxylic acid dimerization.

    • Acetonitrile: Good for obtaining high-density forms driven by dipole alignment.

Data Collection & Reduction[3]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    due to the presence of Sulfur (absorption coefficient
    
    
    management).
  • Temperature: Collect at 100 K . Sulfonamide groups often exhibit rotational disorder at room temperature (RT), artificially lowering bond precision.

  • Resolution: Aim for

    
     Å or better to resolve the H-atom positions on the Pyrrole NH and Sulfonamide 
    
    
    
    .
Structure Refinement Workflow

Diagram 2: Refinement & Validation Cycle

RefinementCycle Data Raw Diffraction Frames Solve Structure Solution (Direct Methods/Dual Space) Data->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine H_Place H-Atom Placement (Difference Fourier Map) Refine->H_Place Check CheckCIF / Validation (Hirshfeld Surface) H_Place->Check Check->Refine High Residuals/Disorder

Caption: Iterative workflow for refining the crystal structure, emphasizing H-atom placement from difference maps.

Data Interpretation & Performance

When analyzing your generated data, use these specific indicators to assess quality and phase identity.

Key Diffraction Parameters (Checklist)
ParameterAcceptable RangeInterpretation
R-Factor (

)
< 5.0%Indicates a high-quality model. >7% suggests disorder or twinning.
Goodness of Fit (S) 0.9 - 1.1Deviations indicate incorrect weighting schemes or missed symmetry.
Flack Parameter N/ANot applicable for 4-SPCA (centrosymmetric), unless co-crystallized with a chiral agent.
Residual Density < 0.5 e/ųHigh peaks near Sulfur indicate absorption correction errors.
Chemical Insights from Structure
  • Pyrrole NH Acidity: In 4-SPCA, the electron-withdrawing sulfamoyl group at C4 increases the acidity of the pyrrole NH compared to the parent PCA. Expect a shorter

    
     donor-acceptor distance (< 2.9 Å) in the crystal lattice compared to PCA (
    
    
    
    Å).
  • Twist Angles: Measure the torsion angle between the pyrrole ring and the carboxylic acid plane.

    • Planar (< 10°): Indicates strong resonance and extensive

      
      -stacking.
      
    • Twisted (> 20°): Often caused by steric bulk or specific packing forces (common in sulfonamide-substituted rings).

References

  • Wachino, J., et al. (2020).[1] "Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance."[2] Antimicrobial Agents and Chemotherapy, 64(5). Link

  • Zeng, X. H., et al. (2009). "1H-Pyrrole-2-carboxylic acid."[3][4][5] Acta Crystallographica Section E, E65, o1121.[4] Link

  • Bolla, G. & Nangia, A. (2016).[6] "Supramolecular synthon hierarchy in sulfonamide cocrystals." IUCrJ, 3(2). Link

  • Hanifa, B., et al. (2021).[7] "4-[(4-Chlorophenyl)carbamoyl]butanoic acid: Structural Analysis." Molbank, 2021(2), M1209.[7] Link

  • Park, W. K., et al. (2008).[8] "Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 1151-1156.[8] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-sulfamoyl-1H-pyrrole-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.